Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid
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Overview
Description
Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid is a chemical compound with the molecular formula C30H48N2O4S. It is known for its unique structure, which includes two 4-(4-propylcyclohexyl)aniline units linked by a sulfuric acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid typically involves the reaction of 4-(4-propylcyclohexyl)aniline with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to achieve high purity and yield. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-(4-methylcyclohexyl)aniline); sulfuric acid
- Bis(4-(4-ethylcyclohexyl)aniline); sulfuric acid
- Bis(4-(4-butylcyclohexyl)aniline); sulfuric acid
Uniqueness
Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid is unique due to its specific propyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
1610377-04-2 |
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Molecular Formula |
C15H25NO4S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(4-propylcyclohexyl)aniline;sulfuric acid |
InChI |
InChI=1S/C15H23N.H2O4S/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14;1-5(2,3)4/h8-13H,2-7,16H2,1H3;(H2,1,2,3,4) |
InChI Key |
VCFJNKKPDNKYPN-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)N.CCCC1CCC(CC1)C2=CC=C(C=C2)N.OS(=O)(=O)O |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)N.OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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